Teclozan

Description

This compound is an antiprotozoal agent employed typically as a therapy to treat protozoan infections.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

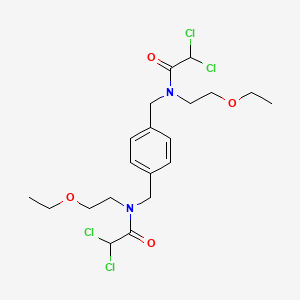

structure

Propriétés

IUPAC Name |

2,2-dichloro-N-[[4-[[(2,2-dichloroacetyl)-(2-ethoxyethyl)amino]methyl]phenyl]methyl]-N-(2-ethoxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28Cl4N2O4/c1-3-29-11-9-25(19(27)17(21)22)13-15-5-7-16(8-6-15)14-26(10-12-30-4-2)20(28)18(23)24/h5-8,17-18H,3-4,9-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJLJWCAEPENBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN(CC1=CC=C(C=C1)CN(CCOCC)C(=O)C(Cl)Cl)C(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28Cl4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204147 | |

| Record name | Teclozan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5560-78-1 | |

| Record name | Teclozan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5560-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Teclozan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005560781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teclozan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TECLOZAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Teclozan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Teclozan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TECLOZAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9RIF0COUB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Teclozan's Mechanism of Action in Protozoa: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teclozan, a dichloroacetamide derivative, is an antiprotozoal agent primarily used against intestinal amoebiasis caused by Entamoeba histolytica. While its precise molecular mechanisms are not fully elucidated in publicly available literature, the existing evidence points towards a multi-faceted mode of action targeting core metabolic processes essential for protozoan survival. This technical guide synthesizes the current understanding of this compound's proposed mechanisms of action, providing a framework for future research and drug development. The primary hypothesized targets include the inhibition of protein and nucleic acid synthesis, disruption of the electron transport chain, and interference with phospholipid metabolism. This document outlines representative experimental protocols to investigate these mechanisms and presents comparative quantitative data for other antiprotozoal agents acting on similar pathways to provide a contextual benchmark for future studies on this compound.

Introduction

Protozoan infections remain a significant global health challenge, necessitating the development of effective and targeted therapeutic agents. This compound has been utilized for the treatment of intestinal amoebiasis, yet a detailed, publicly documented understanding of its specific molecular interactions within the protozoan cell is lacking. This guide aims to consolidate the proposed mechanisms of action and provide a practical framework for their experimental validation.

Proposed Mechanisms of Action

The antiprotozoal activity of this compound is believed to stem from its ability to disrupt several fundamental cellular processes in protozoa.

Inhibition of Protein and Nucleic Acid Synthesis

A primary proposed mechanism is the interference with the synthesis of essential macromolecules. This compound is thought to target enzymic systems crucial for protein and nucleic acid production, thereby halting parasite growth and replication[1]. This broad-spectrum inhibition of vital cellular machinery would lead to a cascade of metabolic failures and ultimately, cell death.

Disruption of the Electron Transport Chain and Energy Metabolism

Several sources suggest that this compound may target the protozoan electron transport chain, a critical pathway for ATP generation[1]. By inhibiting key components of this chain, this compound would effectively deplete the parasite's energy supply, leading to a cessation of energy-dependent cellular functions and viability. This is a common mechanism for various antiprotozoal drugs which exploit differences between the host and parasite mitochondrial systems.

Interference with Phospholipid Metabolism

Another plausible mechanism of action is the disruption of phospholipid metabolism. Some evidence suggests that this compound may intervene in pathways responsible for the synthesis of crucial membrane components, such as arachidonic acid[2][3]. Given the rapid proliferation of protozoan parasites and their need for membrane biogenesis, targeting lipid metabolism presents a viable therapeutic strategy. The disruption of membrane integrity and function would have profound detrimental effects on the parasite.

Quantitative Data for Comparative Analysis

| Drug | Target Organism | IC50 (µM) | Reference Strain |

| Metronidazole | Entamoeba histolytica | 13.2 | Clinical Isolate |

| Metronidazole | Entamoeba histolytica | 9.5 | HM1:IMSS |

| Tinidazole | Entamoeba histolytica | 12.4 | Clinical Isolate |

| Tinidazole | Entamoeba histolytica | 10.2 | HM1:IMSS |

| Chloroquine | Entamoeba histolytica | 26.3 | Clinical Isolate |

| Chloroquine | Entamoeba histolytica | 15.5 | HM1:IMSS |

| Emetine | Entamoeba histolytica | 31.2 | Clinical Isolate |

| Emetine | Entamoeba histolytica | 29.9 | HM1:IMSS |

Table 1: In vitro susceptibility of Entamoeba histolytica to various antiamoebic agents. Data extracted from Bansal et al.[4]

Experimental Protocols for Mechanistic Validation

The following are detailed, representative protocols that can be employed to investigate the proposed mechanisms of action of this compound.

Protein Synthesis Inhibition Assay

This protocol describes a method to determine if this compound inhibits protein synthesis in a protozoan model, such as Trypanosoma cruzi, using an in vitro translation assay[5][6][7][8][9].

Methodology:

-

Preparation of Cell Lysate:

-

Culture T. cruzi epimastigotes to mid-log phase.

-

Harvest cells by centrifugation and wash with a suitable buffer (e.g., PBS).

-

Lyse the cells using mechanical disruption (e.g., dounce homogenization or sonication) in a hypotonic buffer containing protease inhibitors.

-

Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the translation machinery.

-

-

In Vitro Translation Reaction:

-

Set up reaction mixtures containing the cell lysate, an energy mix (ATP, GTP), amino acids, and a reporter mRNA (e.g., luciferase mRNA).

-

Add varying concentrations of this compound (and a known protein synthesis inhibitor as a positive control, e.g., cycloheximide) to the reaction tubes. Include a no-drug control.

-

Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes).

-

-

Quantification of Protein Synthesis:

-

If using luciferase mRNA, add luciferin substrate and measure the luminescence using a luminometer. A decrease in luminescence indicates inhibition of protein synthesis.

-

Alternatively, incorporate radiolabeled amino acids (e.g., [³⁵S]-methionine) into the reaction. After incubation, precipitate the proteins using trichloroacetic acid (TCA), collect on a filter, and quantify the radioactivity using a scintillation counter.

-

Electron Transport Chain Disruption Assay

This protocol outlines a method to assess the impact of this compound on the mitochondrial electron transport chain by measuring oxygen consumption in isolated protozoan mitochondria.

Methodology:

-

Isolation of Mitochondria:

-

Culture protozoa (e.g., Leishmania tarentolae) to late-log phase.

-

Harvest and wash the cells.

-

Disrupt the cells using a nitrogen cavitation bomb or a similar gentle lysis method.

-

Isolate mitochondria through differential centrifugation.

-

-

Oxygen Consumption Measurement:

-

Use a Clark-type oxygen electrode or a similar oxygen sensor.

-

Add the isolated mitochondria to a reaction buffer containing a respiratory substrate (e.g., succinate or NADH).

-

Record the basal rate of oxygen consumption.

-

Add varying concentrations of this compound to the chamber. Known inhibitors of the electron transport chain (e.g., rotenone for Complex I, antimycin A for Complex III) should be used as positive controls.

-

Monitor the change in the rate of oxygen consumption. A decrease in the rate indicates inhibition of the electron transport chain.

-

-

Data Analysis:

-

Calculate the percentage inhibition of oxygen consumption at each this compound concentration relative to the basal rate.

-

Phospholipid Metabolism Interference Assay

This protocol describes a method to investigate the effect of this compound on phospholipid synthesis in protozoa by monitoring the incorporation of radiolabeled precursors[2][10][11].

Methodology:

-

Metabolic Labeling:

-

Culture protozoa in a suitable medium.

-

Add varying concentrations of this compound to the cultures and incubate for a short period.

-

Introduce a radiolabeled phospholipid precursor (e.g., [³H]-choline for phosphatidylcholine synthesis or [³H]-ethanolamine for phosphatidylethanolamine synthesis) to the cultures.

-

Continue the incubation for a period sufficient for precursor incorporation (e.g., 2-4 hours).

-

-

Lipid Extraction:

-

Harvest the cells by centrifugation and wash to remove unincorporated radiolabel.

-

Extract the total lipids from the cell pellet using a standard method, such as the Bligh and Dyer method (chloroform:methanol:water).

-

-

Lipid Separation and Quantification:

-

Separate the different phospholipid classes from the total lipid extract using thin-layer chromatography (TLC).

-

Visualize the phospholipid spots (e.g., with iodine vapor).

-

Scrape the spots corresponding to the phospholipid of interest (e.g., phosphatidylcholine) into scintillation vials.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Compare the amount of radiolabel incorporated in the this compound-treated samples to the untreated control to determine the percentage inhibition of phospholipid synthesis.

-

Proposed Signaling Pathways and Logical Relationships

The following diagrams illustrate the hypothesized molecular pathways affected by this compound.

Conclusion and Future Directions

This compound is a valuable antiprotozoal agent with a proposed mechanism of action that involves the disruption of fundamental metabolic pathways in protozoa, including protein and nucleic acid synthesis, energy production, and phospholipid metabolism. The lack of detailed, publicly available experimental data on this compound's specific molecular targets presents a significant knowledge gap. The experimental protocols outlined in this guide provide a clear path forward for researchers to elucidate the precise mechanisms of this drug. Future studies should focus on performing these assays to generate quantitative data on this compound's efficacy and to identify its specific enzymatic and pathway targets. Such research will not only enhance our understanding of this compound but also aid in the development of novel and more effective antiprotozoal therapeutics.

References

- 1. Antiprotozoal Agents: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 2. Selective disruption of phosphatidylcholine metabolism of the intracellular parasite Toxoplasma gondii arrests its growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phospholipids in parasitic protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of protein synthesis and malaria parasite development by drug targeting of methionyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Labeling Strategies to Track Protozoan Parasite Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipid synthesis in protozoan parasites: a comparison between kinetoplastids and apicomplexans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lipid Synthesis in Protozoan Parasites: a Comparison Between Kinetoplastids and Apicomplexans - PMC [pmc.ncbi.nlm.nih.gov]

Teclozan: A Technical Guide to its Discovery, Synthesis, and Core Scientific Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teclozan, a dichloroacetamide derivative, is a potent antiprotozoal agent primarily indicated for the treatment of intestinal amebiasis caused by Entamoeba histolytica. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological properties of this compound (formerly known as WIN 13,146). It includes a detailed experimental protocol for its synthesis, a summary of its efficacy, and an exploration of its mechanism of action. The information is presented to support further research and development in the field of antiprotozoal drug discovery.

Discovery and Historical Context

This compound was developed at the Sterling-Winthrop Research Institute (formerly Winthrop Laboratories) as part of a broader investigation into the amebicidal activity of dichloroacetamide derivatives. The initial synthesis and biological evaluation were first reported in 1961. The compound was assigned the manufacturer's code WIN 13,146 and was later given the generic name this compound. Early studies focused on its efficacy against Entamoeba histolytica, the causative agent of amebiasis, a significant public health concern, particularly in developing countries.

Chemical Synthesis

The seminal work on the synthesis of this compound was published by Surrey and Mayer in the Journal of Medicinal and Pharmaceutical Chemistry in 1961. The synthesis is a multi-step process involving the preparation of a key diamine intermediate followed by acylation.

Synthesis of N,N'-bis(2-ethoxyethyl)-p-phenylenediamine

The initial step involves the synthesis of the intermediate N,N'-bis(2-ethoxyethyl)-p-phenylenediamine.

-

Reaction Scheme:

-

p-Phenylenediamine is reacted with ethylene oxide to introduce hydroxyethyl groups.

-

The resulting diol is then etherified using a suitable ethylating agent (e.g., ethyl sulfate or ethyl halide) in the presence of a base.

-

Synthesis of this compound (N,N'-(p-Phenylenedimethylene)bis[2,2-dichloro-N-(2-ethoxyethyl)acetamide])

The final step is the acylation of the diamine intermediate with dichloroacetyl chloride.

-

Reaction Scheme:

-

N,N'-bis(2-ethoxyethyl)-p-phenylenediamine is dissolved in a suitable inert solvent (e.g., benzene or toluene).

-

The solution is cooled, and dichloroacetyl chloride is added dropwise with stirring.

-

A tertiary amine, such as triethylamine, is typically added to neutralize the hydrochloric acid formed during the reaction.

-

The product, this compound, precipitates and can be purified by recrystallization.

-

Experimental Protocol: Synthesis of this compound

The following is a detailed experimental protocol based on the originally published method.

Materials:

-

N,N'-bis(2-ethoxyethyl)-p-phenylenediamine

-

Dichloroacetyl chloride

-

Triethylamine

-

Anhydrous benzene (or a suitable alternative solvent)

-

Standard laboratory glassware and equipment

Procedure:

-

A solution of N,N'-bis(2-ethoxyethyl)-p-phenylenediamine (1.0 mole) in 500 mL of anhydrous benzene is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a calcium chloride drying tube.

-

The solution is cooled to 5-10 °C in an ice bath.

-

A solution of dichloroacetyl chloride (2.2 moles) and triethylamine (2.2 moles) in 200 mL of anhydrous benzene is added dropwise to the stirred solution of the diamine over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 3-4 hours.

-

The precipitated triethylamine hydrochloride is removed by filtration.

-

The benzene is removed from the filtrate by vacuum distillation.

-

The residual solid is recrystallized from a suitable solvent (e.g., ethanol-water mixture) to yield pure this compound.

-

The product is dried under vacuum.

Biological Activity and Efficacy

The initial comprehensive in vitro and in vivo evaluation of this compound's amebicidal activity was reported by Berberian and colleagues in The American Journal of Tropical Medicine and Hygiene in 1961.

In Vitro Efficacy

This compound demonstrates potent activity against the trophozoite stage of Entamoeba histolytica.

| Parameter | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | 1:2,500,000 | Berberian et al., 1961 |

In Vivo Efficacy

Animal studies were crucial in establishing the therapeutic potential of this compound.

| Parameter | Animal Model | Value | Reference |

| ED50 (Oral) | Rat (hepatic amebiasis) | 9.5 mg/kg | Berberian et al., 1961 |

| CD50 (Oral) | Rat (cecal amebiasis) | 6.8 mg/kg | Berberian et al., 1961 |

Clinical Efficacy

Numerous clinical trials have confirmed the efficacy of this compound in the treatment of human intestinal amebiasis.

| Study Population | Dosage Regimen | Cure Rate | Reference |

| Asymptomatic cyst passers | 100 mg three times daily for 5 days | 95% | Various clinical trials |

| Mild to moderate intestinal amebiasis | 100 mg three times daily for 5 days | 90-95% | Various clinical trials |

Mechanism of Action

The precise molecular mechanism of action of this compound is not fully elucidated, but it is understood to disrupt key metabolic processes within the protozoan parasite.[1][2] It is believed to act as a non-specific inhibitor of protein synthesis.[1]

Inhibition of Protein Synthesis

The primary proposed mechanism is the inhibition of protein synthesis in E. histolytica. This disruption of essential enzyme and structural protein production leads to the cessation of growth and eventual cell death.

References

In-Depth Technical Guide on the Pharmacological Properties of Teclozan Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teclozan, a dichloroacetamide derivative, is recognized for its antiprotozoal activity, particularly against Entamoeba histolytica, the causative agent of amoebiasis. This technical guide provides a comprehensive overview of the pharmacological properties of this compound and its derivatives. It delves into their mechanism of action, structure-activity relationships, and available quantitative data on their amoebicidal efficacy. Detailed experimental protocols for the in vitro evaluation of these compounds are also presented to facilitate further research and development in this area. The guide aims to serve as a crucial resource for scientists and researchers dedicated to the discovery of novel and more effective antiamoebic agents.

Introduction

Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant health concern in many parts of the world. While several drugs are available for treatment, the emergence of drug-resistant strains and the side effects associated with current therapies necessitate the development of new therapeutic agents. This compound and its derivatives, belonging to the class of dichloroacetamides, have shown promise as effective amoebicidal compounds. This document provides an in-depth analysis of the pharmacological properties of this class of molecules.

Mechanism of Action

The precise mechanism of action of this compound and its derivatives is not fully elucidated but is believed to be multifaceted, primarily targeting the metabolic pathways of the amoeba.[1]

-

Disruption of Energy Metabolism: this compound is thought to interfere with the electron transport chain in E. histolytica, thereby hindering ATP production. This energy depletion is catastrophic for the parasite, leading to its death.

-

Inhibition of Protein Synthesis: The dichloroacetamide moiety of this compound is structurally similar to that of chloramphenicol, a known inhibitor of protein synthesis. It is hypothesized that this compound derivatives may exert their amoebicidal effect by disrupting essential protein production in the trophozoites of E. histolytica.[1]

-

DNA Synthesis Interference: There is some evidence to suggest that this compound may also have an effect on DNA synthesis in amoebas, contributing to its overall cytotoxic effect.

E. histolytica is heavily reliant on glycolysis for its energy supply.[2][3] The glycolytic pathway in this parasite presents several unique enzymes that are absent in humans, making them attractive drug targets. It is plausible that dichloroacetamide derivatives could inhibit one or more key enzymes in this pathway.

Proposed Signaling Pathway of Dichloroacetamide Derivatives in Entamoeba histolytica

The following diagram illustrates a hypothetical mechanism of action for dichloroacetamide derivatives, integrating the known metabolic vulnerabilities of E. histolytica.

Quantitative Pharmacological Data

| Drug | Strain of E. histolytica | IC50 (µM) | Reference |

| Metronidazole | HM1:IMSS | 9.5 | [4] |

| Tinidazole | HM1:IMSS | 10.2 | [4] |

| Chloroquine | HM1:IMSS | 15.5 | [4] |

| Emetine | HM1:IMSS | 29.9 | [4] |

Note: The IC50 values can vary depending on the strain of E. histolytica and the in vitro assay conditions.

Structure-Activity Relationship (SAR)

Early studies on dichloroacetamide derivatives suggest that modifications to the chemical structure can significantly impact amoebicidal activity. A 1962 study investigated compounds structurally related to known amoebicidal dichloroacetamides, including dichloro-N-2-hydroxyethyl-N-p-methylsulphonylbenzylacetamide (M&B 4321), and found them to have high activity against experimental E. histolytica infections.[5][6] This indicates that the nature and position of substituents on the benzyl ring and the N-alkyl group are important for activity. However, a systematic and quantitative SAR study on a broad series of this compound analogs is not currently available in the public domain.

Experimental Protocols

The following protocols are based on established methods for the in vitro evaluation of amoebicidal compounds.

Axenic Cultivation of Entamoeba histolytica

This protocol is essential for obtaining a pure culture of the parasite for drug susceptibility testing.

Methodology:

-

Culture Medium: Utilize TYI-S-33 medium for the axenic cultivation of E. histolytica trophozoites.

-

Culture Conditions: Grow trophozoites in borosilicate glass screw-cap tubes filled with the culture medium, ensuring minimal air space, and incubate at 37°C.

-

Subculturing: Perform subculturing every 48-72 hours. To do this, chill the culture tubes to detach the adherent trophozoites, gently invert the tubes to create a uniform suspension, and transfer an appropriate volume to a fresh, pre-warmed culture tube containing new medium.

In Vitro Amoebicidal Activity Assay (Nitroblue Tetrazolium - NBT Reduction Assay)

This colorimetric assay determines the viability of E. histolytica trophozoites after exposure to the test compounds.

Methodology:

-

Compound Preparation: Prepare serial dilutions of the this compound derivatives in a 96-well microtiter plate. Include appropriate controls (e.g., drug-free medium as a negative control and metronidazole as a positive control).

-

Trophozoite Addition: Add a suspension of axenically cultured E. histolytica trophozoites to each well.

-

Incubation: Incubate the plate at 37°C for 48 to 72 hours.

-

NBT Addition: Following the incubation period, add Nitroblue Tetrazolium (NBT) solution to each well.

-

Final Incubation: Incubate the plate for an additional 2-3 hours at 37°C. Viable amoebae will reduce the yellow NBT to a blue formazan product.

-

Data Analysis: Measure the absorbance of the formazan product using a microplate reader. The intensity of the color is proportional to the number of viable trophozoites. Calculate the 50% inhibitory concentration (IC50) for each compound.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds for the development of new antiamoebic drugs. Their proposed multi-target mechanism of action, potentially involving disruption of energy metabolism and protein synthesis, offers an advantage in overcoming resistance to existing therapies. However, there is a clear need for further research to fully elucidate their pharmacological properties.

Future efforts should focus on:

-

Synthesis and Screening of Novel Derivatives: A systematic synthesis and in vitro screening of a library of this compound analogs are required to establish a clear structure-activity relationship.

-

Target Identification and Validation: Identifying the specific molecular targets of this compound derivatives within E. histolytica will be crucial for rational drug design and optimization.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates from in vitro studies should be advanced to in vivo models of amoebiasis to evaluate their efficacy, pharmacokinetics, and safety profiles.

By addressing these research gaps, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the next generation of antiamoebic treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. Glycolysis in Entamoeba histolytica. Biochemical characterization of recombinant glycolytic enzymes and flux control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amoebicidal activity of dichloro-n-2-hydroxyethyl-n-p-methylsulphonylbenzylacetamide and some related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amoebicidal activity of dichloro-N-2-hydroxy-ethyl-N-p-methylsulphonylbenzylacetamide and some related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Structure-Activity Relationship of Teclozan: A Technical Guide for Researchers

For Immediate Release

A Deep Dive into the Dichloroacetamide Class of Antiamoebic Agents in the Absence of Specific Teclozan SAR Data

While this compound, a dichloroacetamide derivative, has been utilized as an effective antiprotozoal agent, a comprehensive public record of its specific structure-activity relationship (SAR) studies, detailing quantitative analysis of its analogs, remains largely unavailable in accessible scientific literature. This technical guide, intended for researchers, scientists, and drug development professionals, aims to provide an in-depth overview of the broader class of dichloroacetamide antiamoebic agents. It will delve into their proposed mechanisms of action, general SAR principles gleaned from related compounds, and the experimental protocols crucial for their evaluation.

The Dichloroacetamide Core: A Foundation for Antiamoebic Activity

This compound belongs to the dichloroacetamide class of compounds, which are recognized for their activity against Entamoeba histolytica, the causative agent of amoebiasis. The fundamental chemical scaffold of these molecules is a dichloroacetyl group attached to a substituted amine. While specific quantitative SAR data for this compound is not publicly available, research on related dichloroacetamide derivatives provides some insights into the structural features that may influence their antiamoebic potency.

It is important to note that without specific studies on a series of this compound analogs, the following structure-activity relationships are inferred from the broader class of dichloroacetamides and should be considered as general guidelines for future research.

Table 1: Inferred Structure-Activity Relationships of Dichloroacetamide Antiamoebic Agents

| Molecular Moiety | Modification | Inferred Impact on Activity |

| Dichloroacetamide Group | Essential for activity | The dichloroacetyl moiety is a common feature among active compounds in this class and is believed to be crucial for their biological effect. |

| Amine Linker | Varies | The nature and length of the linker between the dichloroacetamide and the aromatic ring can influence activity. |

| Aromatic Ring System | Substitution Pattern | The substitution pattern on the phenyl ring is a key determinant of potency. Electron-withdrawing or -donating groups at different positions can significantly alter the compound's efficacy. |

| Terminal Group | Varies | Modifications to the terminal functional groups attached to the aromatic system can impact pharmacokinetic and pharmacodynamic properties. |

Proposed Mechanism of Action: Disrupting Protozoal Machinery

The precise mechanism of action for this compound and other dichloroacetamide derivatives is not fully elucidated. However, a leading hypothesis suggests that these compounds interfere with essential protozoal processes. One proposed mechanism involves the inhibition of protein synthesis within the parasite. This disruption of vital cellular functions ultimately leads to the death of the protozoal cells. Another possibility is the interference with the protozoan's electron transport chain, which is critical for energy production. By disrupting ATP synthesis, these compounds could effectively starve the parasite of the energy required for survival and replication.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols for Evaluating Antiamoebic Activity

The assessment of antiamoebic activity is a critical step in the drug discovery and development process. Standardized in vitro and in vivo models are employed to determine the efficacy of novel compounds.

In Vitro Assays

-

Culture of Entamoeba histolytica : Trophozoites of E. histolytica (e.g., HM-1:IMSS strain) are cultured axenically in a suitable medium, such as TYI-S-33, supplemented with serum.

-

Drug Susceptibility Testing :

-

Microdilution Assay : Compounds are serially diluted in microtiter plates. A known concentration of E. histolytica trophozoites is added to each well.

-

Incubation : The plates are incubated under anaerobic conditions at 37°C for a specified period (e.g., 48-72 hours).

-

Viability Assessment : The viability of the trophozoites is determined using methods such as:

-

Microscopic Examination : Direct counting of viable (motile) and non-viable (non-motile, lysed) amoebae.

-

Dye Exclusion Assays : Using dyes like trypan blue, where viable cells exclude the dye.

-

Metabolic Assays : Colorimetric assays, such as the MTT or XTT assay, which measure the metabolic activity of viable cells.

-

-

-

Data Analysis : The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the drug concentration.

Caption: General workflow for in vitro antiamoebic testing.

In Vivo Models

-

Animal Models : Rodent models, such as rats or gerbils, are commonly used to establish an infection that mimics human amoebiasis.

-

Amoebic Liver Abscess Model : Inoculation of E. histolytica trophozoites directly into the liver.

-

Cecal Amoebiasis Model : Intracecal inoculation of trophozoites to induce intestinal infection.

-

-

Treatment and Evaluation : Infected animals are treated with the test compounds. The efficacy is evaluated by measuring parameters such as abscess size, parasite load in the liver or cecum, and survival rates.

Future Directions and the Path Forward

The absence of detailed public SAR data for this compound highlights a significant gap in the understanding of this important antiprotozoal agent. Future research should focus on the systematic synthesis and biological evaluation of this compound analogs. Such studies would be invaluable for:

-

Elucidating the Pharmacophore : Identifying the key chemical features essential for potent antiamoebic activity.

-

Optimizing Lead Compounds : Guiding the design of new derivatives with improved efficacy, selectivity, and pharmacokinetic profiles.

-

Understanding the Mechanism of Action : Providing tools to probe the molecular targets of dichloroacetamide drugs.

A comprehensive investigation into the structure-activity relationships of this compound and its analogs holds the promise of developing next-generation antiamoebic drugs that are more effective and have fewer side effects, ultimately benefiting global health.

Caption: A logical workflow for SAR-driven drug discovery.

In-Depth Technical Guide: In Vitro Anti-Protozoal Activity of Teclozan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teclozan, also known as WIN 13146, is an antiprotozoal agent belonging to the benzylamine class of compounds. It has been primarily investigated for its efficacy against intestinal protozoan infections, notably those caused by Entamoeba histolytica and Giardia lamblia. This technical guide provides a comprehensive overview of the available in vitro data on the anti-protozoal activity of this compound, including detailed experimental protocols and an exploration of its mechanism of action. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiprotozoal therapies.

Quantitative In Vitro Activity of this compound

Despite its investigation as an antiprotozoal agent, publicly available, specific quantitative data such as IC50, EC50, or MIC values for this compound against Entamoeba histolytica and Giardia lamblia are limited in the reviewed scientific literature. One source indicates an IC50 value in the low micromolar range (approximately 1-10 µM) for this compound against E. histolytica[1]. However, detailed studies providing a range of values across different strains or specific experimental conditions are not readily accessible. For Giardia lamblia, the activity has been described as "moderate inhibition" in vitro, but without accompanying quantitative metrics[1].

To provide a comparative context, the following table summarizes reported IC50 values for other common antiprotozoal drugs against E. histolytica.

| Compound | Organism | IC50 (µM) | Assay Method |

| Metronidazole | Entamoeba histolytica | 9.5 - 13.2 | NBT Reduction Assay |

| Tinidazole | Entamoeba histolytica | 10.2 - 12.4 | NBT Reduction Assay |

| Chloroquine | Entamoeba histolytica | 15.5 - 26.3 | NBT Reduction Assay |

| Emetine | Entamoeba histolytica | 29.9 - 31.2 | NBT Reduction Assay |

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated, but it is understood to interfere with the metabolic pathways of protozoa[2]. The primary proposed mechanisms include:

-

Disruption of Phospholipid Metabolism : this compound is suggested to intervene in the phospholipid metabolism of the parasite, which is crucial for membrane integrity and function[3].

-

Interference with Oxidative Processes : It is also thought to disrupt oxidative processes within the protozoan cell, leading to cellular damage and death[1].

Currently, a detailed signaling pathway for the mechanism of action of this compound has not been described in the available literature.

Experimental Protocols

While specific protocols for testing this compound are not widely published, the following are detailed methodologies for the in vitro cultivation and drug susceptibility testing of Entamoeba histolytica and Giardia lamblia, based on established laboratory techniques. These protocols can be adapted for the evaluation of this compound.

In Vitro Cultivation of Entamoeba histolytica

a. Culture Medium:

-

TYI-S-33 Medium : This is a widely used axenic culture medium for E. histolytica. The composition includes yeast extract, tryptone, glucose, and is supplemented with adult bovine serum[4][5].

b. Cultivation Procedure:

-

E. histolytica trophozoites (e.g., HM-1:IMSS strain) are maintained in borosilicate glass culture tubes[5].

-

The culture tubes contain pre-warmed TYI-S-33 medium supplemented with 10% adult bovine serum and antibiotics (e.g., 100 U/mL penicillin and 100 µg/mL streptomycin sulfate) to prevent bacterial contamination[4].

-

Cultures are incubated at 37°C[4].

-

Sub-culturing is performed every 48-72 hours to maintain the parasites in the logarithmic phase of growth. This involves chilling the culture tubes on ice to detach the trophozoites, followed by inoculation into fresh medium[1].

Figure 1: Workflow for in vitro cultivation of Entamoeba histolytica.

In Vitro Drug Susceptibility Assay for Entamoeba histolytica

a. Preparation of Drug Solutions:

-

Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO)[2].

-

Perform serial dilutions of the stock solution in the culture medium to achieve the desired test concentrations[2].

b. Assay Procedure (Microtiter Plate Based):

-

Harvest E. histolytica trophozoites from a log-phase culture and adjust the cell density to a final concentration of 1 x 10^5 trophozoites/mL in fresh medium[1].

-

Dispense the trophozoite suspension into the wells of a 96-well microtiter plate[1].

-

Add the diluted this compound solutions to the respective wells. Include a positive control (e.g., metronidazole) and a negative control (medium with the same concentration of DMSO used for the drug dilutions)[1][2].

-

Incubate the plate under anaerobic conditions at 37°C for 48 hours[1].

c. Measurement of Cell Viability:

-

Nitroblue Tetrazolium (NBT) Reduction Assay : This colorimetric assay measures the metabolic activity of viable cells. The reduction of NBT by cellular dehydrogenases results in the formation of a colored formazan product, which can be quantified spectrophotometrically[2].

-

Luminescence-Based Assays : Reagents such as CellTiter-Glo® can be used to measure ATP levels, which correlate with cell viability. The luminescent signal is measured using a microplate reader[1].

-

Direct Cell Counting : Trophozoite viability can be assessed by direct counting using a hemocytometer and a viability stain such as trypan blue[1].

d. Data Analysis:

-

Calculate the percentage of growth inhibition for each drug concentration relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the drug concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of parasite growth, from the dose-response curve using a suitable statistical method (e.g., probit analysis)[6].

Figure 2: General workflow for in vitro drug susceptibility testing.

Conclusion

This compound demonstrates in vitro activity against Entamoeba histolytica and Giardia lamblia. However, there is a notable scarcity of publicly available, detailed quantitative data and specific experimental protocols for this compound. The proposed mechanism of action, involving the disruption of phospholipid metabolism and oxidative processes, warrants further investigation to elucidate the specific molecular targets and signaling pathways involved. The standardized experimental protocols provided in this guide offer a framework for researchers to conduct further in vitro studies to rigorously evaluate the anti-protozoal efficacy of this compound and to contribute valuable data to the field of antiprotozoal drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (WIN 13146) | Parasite | 5560-78-1 | Invivochem [invivochem.com]

- 4. “CLUPS”: A New Culture Medium for the Axenic Growth of Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antiprotozoal Activity Against Entamoeba histolytica of Flavonoids Isolated from Lippia graveolens Kunth - PMC [pmc.ncbi.nlm.nih.gov]

Teclozan's Effect on Parasitic Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teclozan, a dichloroacetamide derivative, is an antiprotozoal agent primarily used in the treatment of intestinal amoebiasis caused by Entamoeba histolytica. While its clinical efficacy is established, a comprehensive understanding of its precise molecular mechanism of action on parasitic metabolic pathways remains an area of ongoing investigation. This technical guide synthesizes the current, albeit limited, publicly available scientific information regarding this compound's effects on parasite metabolism. It aims to provide a foundational resource for researchers by outlining its proposed mechanisms, presenting comparative data for other relevant antiprotozoal agents, detailing generalized experimental protocols for further investigation, and visualizing the implicated metabolic pathways. A notable gap in the existing literature is the lack of specific quantitative data and detailed mechanistic studies for this compound itself.

Proposed Mechanisms of Action

This compound is believed to exert its anti-parasitic effects by disrupting critical metabolic processes within the protozoan, leading to parasite death. The primary proposed mechanisms of action revolve around the interference with energy production and potentially DNA synthesis.

Disruption of Energy Metabolism

The most frequently cited mechanism of action for this compound is the disruption of the parasite's energy metabolism. It is thought to target the electron transport chain, a vital pathway for ATP production in many organisms. By interfering with this chain, this compound would effectively cut off the parasite's primary energy supply, leading to cellular dysfunction and death. However, the specific components of the electron transport chain that this compound interacts with have not been definitively identified in the available literature.

Interference with Phospholipid Metabolism

Some sources suggest that this compound may interfere with the phospholipid metabolism of parasites, specifically by preventing the formation of arachidonic acid. Arachidonic acid and its metabolites are crucial for various cellular processes, including signaling and membrane structure. Inhibition of this pathway could lead to a loss of membrane integrity and disruption of essential signaling cascades.

Potential for DNA Synthesis Inhibition

There are also indications that this compound might interfere with the parasite's DNA synthesis. This would halt replication and repair processes, ultimately leading to the cessation of cell division and parasite proliferation. The precise targets within the DNA synthesis machinery are yet to be elucidated.

Quantitative Data (Comparative)

| Drug | Entamoeba histolytica Strain | IC50 (µM) | Reference |

| Metronidazole | HM1:IMSS | 9.5 | [1] |

| Metronidazole | Clinical Isolates | 13.2 | [1] |

| Tinidazole | HM1:IMSS | 10.2 | [1] |

| Tinidazole | Clinical Isolates | 12.4 | [1] |

| Chloroquine | HM1:IMSS | 15.5 | [1] |

| Chloroquine | Clinical Isolates | 26.3 | [1] |

| Emetine | HM1:IMSS | 29.9 | [1] |

| Emetine | Clinical Isolates | 31.2 | [1] |

Note: This data is for comparative purposes only and highlights the type of quantitative information that is needed for this compound to better understand its potency and guide further research.

Experimental Protocols

The following are generalized protocols for the in vitro assessment of antiprotozoal drug activity against Entamoeba histolytica. These can be adapted for the specific investigation of this compound's effects on parasitic metabolic pathways.

In Vitro Cultivation of Entamoeba histolytica**

-

Culture Medium: E. histolytica trophozoites (e.g., strain HM1:IMSS) are typically cultured axenically in TYI-S-33 medium supplemented with bovine serum.

-

Incubation Conditions: Cultures are maintained at 37°C in anaerobic or microaerophilic conditions, often using anaerobic jars with gas-generating systems.

-

Subculturing: Trophozoites are subcultured every 48-72 hours to maintain logarithmic growth phase for experiments.

In Vitro Drug Susceptibility Assay

-

Preparation of Trophozoites: Harvest trophozoites from a logarithmic phase culture by chilling the culture tubes to detach the cells. Centrifuge the cell suspension and resuspend in fresh medium to a known concentration (e.g., 1 x 10^5 trophozoites/mL).

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO). Perform serial dilutions to obtain a range of desired concentrations.

-

Assay Setup: In a 96-well microtiter plate, add the trophozoite suspension to each well. Then, add the different concentrations of this compound to the respective wells. Include a positive control (e.g., metronidazole) and a negative control (DMSO vehicle).

-

Incubation: Incubate the plate under anaerobic conditions at 37°C for 48 hours.

-

Viability Assessment:

-

Microscopic Examination: Observe the wells under an inverted microscope to assess trophozoite motility and morphology.

-

Colorimetric Assays:

-

Nitro Blue Tetrazolium (NBT) Assay: This assay measures the reduction of NBT by viable cells to formazan, which can be quantified spectrophotometrically.

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which correlate with cell viability.

-

-

Radiometric Assay: Measure the incorporation of [3H]thymidine to assess DNA synthesis and cell proliferation.

-

-

Data Analysis: Calculate the percentage of inhibition for each drug concentration compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration.

Analysis of Electron Transport Chain Inhibition

-

Parasite Preparation: Isolate parasites and permeabilize their cell membranes using a mild detergent like digitonin to allow substrate access to the mitochondria.

-

Oxygen Consumption Measurement: Use a Seahorse XFe96 Extracellular Flux Analyzer to measure the oxygen consumption rate (OCR) of the permeabilized parasites in real-time.

-

Experimental Procedure:

-

Establish a baseline OCR.

-

Inject this compound at various concentrations and monitor changes in OCR.

-

Inject known substrates and inhibitors of the electron transport chain complexes (e.g., succinate for Complex II, rotenone for Complex I, antimycin A for Complex III) to pinpoint the site of this compound's inhibitory action.

-

Visualizations of Implicated Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathways potentially affected by this compound.

Caption: Proposed inhibition of the parasite's electron transport chain by this compound.

Caption: Proposed interference of this compound with the arachidonic acid synthesis pathway.

Caption: A generalized workflow for in vitro drug susceptibility testing.

Conclusion and Future Directions

This compound is an effective agent for the treatment of intestinal amoebiasis, with its mechanism of action generally attributed to the disruption of parasitic metabolic pathways. However, this guide highlights the significant lack of detailed, publicly available research into its specific molecular targets and quantitative effects. To advance our understanding and potentially develop more targeted antiprotozoal therapies, future research should focus on:

-

Quantitative Efficacy Studies: Determining the IC50 and Ki values of this compound against E. histolytica and other relevant parasites.

-

Target Identification: Utilizing biochemical and molecular techniques to identify the specific enzymes or protein complexes that this compound interacts with in the electron transport chain, phospholipid metabolism, and DNA synthesis pathways.

-

Metabolomic Analysis: Employing metabolomic approaches to comprehensively map the metabolic changes induced by this compound in parasites.

A more in-depth understanding of this compound's mechanism of action will not only optimize its clinical use but also pave the way for the rational design of novel and more potent antiprotozoal drugs.

References

physicochemical characteristics of Teclozan

An In-depth Technical Guide on the Physicochemical Characteristics of Teclozan

This technical guide provides a comprehensive overview of the core , an antiprotozoal agent. The intended audience for this document includes researchers, scientists, and professionals involved in drug development. This guide details the molecular properties, experimental protocols for their determination, and the current understanding of this compound's mechanism of action, presented through structured data, detailed methodologies, and visual diagrams.

Physicochemical Properties of this compound

This compound is a dichlorinated acetamide derivative with a molecular structure that dictates its physical and chemical behavior. A summary of its key physicochemical properties is presented below. These parameters are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₈Cl₄N₂O₄ | [1][2][3][4][5][6] |

| Molecular Weight | 502.26 g/mol | [1][2][3][4] |

| Appearance | White to off-white solid powder | [1][6][7] |

| Melting Point | 137.6 - 143.9 °C | [4][7] |

| LogP (calculated) | 3.6 | [5] |

| Solubility (DMSO) | 62.5 mg/mL (124.44 mM) with sonication | [6][7] |

| pKa | Data not available | |

| CAS Number | 5560-78-1 | [1][4][5][7] |

| SMILES | CCOCCN(CC1=CC=C(C=C1)CN(CCOCC)C(=O)C(Cl)Cl)C(=O)C(Cl)Cl | [1][5] |

| InChIKey | MSJLJWCAEPENBL-UHFFFAOYSA-N | [1][2][5] |

Mechanism of Action

This compound is an antiprotozoal agent primarily used in the treatment of amoebiasis, caused by Entamoeba histolytica.[8] Its mechanism of action, while not fully elucidated, is believed to be multifaceted, targeting several key parasite functions.[1][8][9] The primary proposed mechanisms include the disruption of metabolic pathways essential for the parasite's survival.[1][8][9][10] this compound is thought to interfere with the protozoan's electron transport chain, which is critical for ATP production, leading to energy depletion and parasite death.[8][9] Additionally, some evidence suggests that this compound affects the DNA synthesis of the amoeba by damaging DNA strands, which halts replication and repair processes.[8] It has also been proposed that this compound interferes with phospholipid metabolism, preventing the formation of arachidonic acid.[6][11] This dual action on both energy metabolism and genetic processes makes it effective against both the active trophozoites and the cyst forms of the parasite.[8]

Proposed mechanism of action for this compound against protozoa.

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of a solid compound like this compound.

Melting Point Determination

The melting point is a fundamental thermal property used to identify a substance and assess its purity. A sharp melting range typically indicates a high degree of purity.[12]

Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form.[13] Load a small amount of the powder into a capillary tube, ensuring the sample is packed to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[13][14]

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[13][15]

-

Heating and Observation:

-

For an unknown or approximate melting point, heat the sample rapidly to get a preliminary range.[14]

-

For a precise measurement, allow the apparatus to cool, then use a fresh sample. Heat rapidly to about 15-20°C below the expected melting point.[13][14]

-

Decrease the heating rate to 1-2°C per minute as the melting point is approached.[12][13]

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.[12][16]

Workflow for melting point determination.

Aqueous Solubility Determination (Shake-Flask Method)

Equilibrium solubility is a critical parameter that influences a drug's dissolution and absorption. The shake-flask method is the gold standard for its determination.[17]

Protocol:

-

Media Preparation: Prepare aqueous buffer solutions at various physiological pH levels (e.g., pH 1.2, 4.5, and 6.8).[18][19]

-

Sample Addition: Add an excess amount of solid this compound to a vial containing a known volume of the prepared buffer. This ensures that a saturated solution is formed.[20]

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-72 hours) to reach equilibrium.[18][20] Periodic agitation is necessary.[20]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution via centrifugation or filtration (using a filter that does not bind the drug).[20]

-

Quantification: Analyze the clear supernatant using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of dissolved this compound.[20]

-

Data Analysis: The determined concentration represents the equilibrium solubility of this compound at that specific pH and temperature. The experiment should be performed in triplicate.[18]

Workflow for aqueous solubility determination.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) defines the extent of ionization of a drug at a given pH. It is a critical determinant of solubility and permeability across biological membranes.

Protocol:

-

Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent system (e.g., a methanol-water mixture to ensure solubility).[21] The final concentration should be around 1-10 mM.[22]

-

Apparatus Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).[22]

-

Titration Setup: Place the drug solution in a thermostatted vessel with a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂.[22]

-

Titration: Make the solution acidic (e.g., to pH 2) with a standardized acid (e.g., 0.1 M HCl). Titrate the solution by adding small, precise volumes of a standardized base (e.g., 0.1 M NaOH), recording the pH after each addition.[22] Continue the titration until the pH reaches a basic value (e.g., pH 12).[22]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the inflection point of the titration curve.[23] The experiment should be repeated at least three times.[22]

Workflow for pKa determination by potentiometric titration.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a drug's lipophilicity, which is a key predictor of its ability to cross cell membranes.

Protocol:

-

Phase Saturation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer) with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.[24]

-

Sample Preparation: Prepare a stock solution of this compound in the n-octanol phase.

-

Partitioning: Add a known volume of the this compound-octanol solution to a known volume of the aqueous phase in a separatory funnel or vial.[25]

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) at a constant temperature to allow the drug to partition between the two phases.[25][26] Allow the layers to fully separate.[26]

-

Quantification: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC-UV).[25]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value: LogP = log₁₀([this compound]octanol / [this compound]aqueous).[27]

References

- 1. medkoo.com [medkoo.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound [drugfuture.com]

- 5. This compound | C20H28Cl4N2O4 | CID 21723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound CAS#: 5560-78-1 [m.chemicalbook.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. youtube.com [youtube.com]

- 10. What is this compound used for? [synapse.patsnap.com]

- 11. This compound (WIN 13146) | Parasite | 5560-78-1 | Invivochem [invivochem.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. westlab.com [westlab.com]

- 16. pennwest.edu [pennwest.edu]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. who.int [who.int]

- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 20. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 21. enamine.net [enamine.net]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 24. LogP / LogD shake-flask method [protocols.io]

- 25. enamine.net [enamine.net]

- 26. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 27. acdlabs.com [acdlabs.com]

Teclozan: An In-depth Technical Guide on a Potential Anti-parasitic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Parasitic diseases continue to pose a significant global health burden, necessitating the exploration of both novel and existing chemical entities for therapeutic intervention. Teclozan is an anti-protozoal agent that has been used for treating intestinal amebiasis.[1] It is effective against both the trophozoite and cystic forms of Entamoeba histolytica within the intestinal lumen.[1] This guide delves into the technical aspects of this compound, providing a framework for its scientific evaluation.

Mechanism of Action

The precise molecular mechanism of this compound has not been fully elucidated. However, based on its chemical structure as a dichloroacetamide and studies on related anti-parasitic agents, its mode of action is believed to involve the disruption of critical metabolic pathways within the parasite.

Two primary mechanisms have been proposed:

-

Inhibition of the Electron Transport Chain: this compound is thought to interfere with the parasite's mitochondrial electron transport chain. This disruption would lead to a decrease in ATP production, inducing an energy crisis and ultimately causing parasite death.

-

Inhibition of DNA Synthesis: Another proposed mechanism is the interference with the parasite's DNA replication. By inhibiting DNA synthesis, this compound would prevent the proliferation of the parasite, leading to the resolution of the infection.

Hypothesized Signaling Pathway

The following diagram illustrates a hypothesized signaling pathway for this compound's action on a protozoan parasite, based on its proposed mechanisms.

Quantitative Data

Specific quantitative data for this compound, such as IC50 values and human pharmacokinetic parameters, are scarce in publicly available modern literature. The tables below are structured to present such data and are populated with representative values for other anti-protozoal drugs for comparative purposes.

Table 1: In Vitro Efficacy (IC50 Values)

| Compound | Parasite | IC50 (µM) | Reference |

| This compound | E. histolytica | Data not available | |

| This compound | G. lamblia | Data not available | |

| Metronidazole | E. histolytica | 9.5 | [2] |

| Tinidazole | E. histolytica | 10.2 | [2] |

| Nitazoxanide | E. histolytica | 0.017 µg/mL | [3] |

| Nitazoxanide | G. intestinalis | 0.004 µg/mL | [3] |

Table 2: Clinical Efficacy (Parasite Clearance Rates)

| Drug | Indication | Dosing Regimen | Parasitological Cure Rate | Reference |

| This compound | Intestinal Amebiasis | Data not available | Data not available | |

| Tinidazole | Intestinal Amebiasis | 2 g once daily for 3 days | 96.5% | [4] |

| Metronidazole | Intestinal Amebiasis | 2 g once daily for 3 days | 55.5% | [4] |

Table 3: Human Pharmacokinetic Parameters

| Parameter | This compound | Representative Drug (Tegoprazan) | Unit | Description |

| Cmax | Data not available | 1,434.50 ± 570.82 | µg/L | Maximum plasma concentration |

| Tmax | Data not available | 0.83 | h | Time to reach Cmax |

| AUC | Data not available | 5720.00 ± 1417.86 | µg*h/L | Area under the concentration-time curve |

Experimental Protocols

This section details standardized protocols for the in vitro and in vivo evaluation of anti-parasitic compounds like this compound.

In Vitro Efficacy Testing against Entamoeba histolytica

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against E. histolytica trophozoites.

Materials:

-

E. histolytica strain (e.g., HM-1:IMSS)

-

TYI-S-33 culture medium

-

This compound stock solution (in DMSO)

-

96-well microplates

-

Hemocytometer or automated cell counter

-

Inverted microscope

Methodology:

-

Parasite Culture: Axenically cultivate E. histolytica trophozoites in TYI-S-33 medium at 37°C.

-

Drug Preparation: Prepare serial dilutions of this compound from the stock solution in TYI-S-33 medium.

-

Assay Setup: Seed the wells of a 96-well microplate with a known density of trophozoites (e.g., 1 x 10^4 cells/mL).

-

Drug Exposure: Add the various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., metronidazole).

-

Incubation: Incubate the microplate at 37°C for 48-72 hours.

-

Viability Assessment: Determine the number of viable trophozoites in each well using a hemocytometer and trypan blue exclusion or a colorimetric assay (e.g., MTT assay).

-

IC50 Calculation: Plot the percentage of inhibition against the drug concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Efficacy Testing in a Mouse Model of Amebic Colitis

Objective: To evaluate the efficacy of this compound in reducing parasite load and intestinal pathology in a mouse model of amebic colitis.

Materials:

-

CBA/J mice

-

Virulent E. histolytica trophozoites

-

This compound formulation for oral gavage

-

Vehicle control

-

Positive control (e.g., metronidazole)

Methodology:

-

Animal Acclimatization: Acclimate mice to laboratory conditions for at least one week.

-

Infection: Intracecally infect the mice with a defined number of E. histolytica trophozoites.

-

Treatment: Begin treatment with this compound (oral gavage) at a predetermined time post-infection (e.g., 24 hours). Administer the vehicle and positive control to respective groups.

-

Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, diarrhea).

-

Endpoint Analysis: At the end of the treatment period (e.g., 7 days post-infection), euthanize the animals.

-

Parasite Load Quantification: Collect cecal contents and determine the parasite load using quantitative PCR (qPCR) or by counting trophozoites.

-

Histopathology: Collect cecal tissue for histopathological analysis to assess the degree of inflammation and tissue damage.

-

Data Analysis: Compare the parasite load and histopathology scores between the treatment, vehicle, and positive control groups to determine the efficacy of this compound.

Drug Development Workflow

The development of a new anti-parasitic agent follows a structured workflow from initial discovery to clinical application.

Conclusion

This compound represents a class of dichloroacetamide compounds with established anti-parasitic activity, particularly against intestinal amoebiasis. While a comprehensive modern dataset on its quantitative efficacy and pharmacokinetics is lacking, the foundational knowledge of its proposed mechanisms of action and the availability of standardized experimental protocols provide a clear path for its re-evaluation. This technical guide serves as a resource for researchers to build upon, encouraging further investigation into this compound and related compounds as potential therapies for parasitic diseases. Future studies should focus on generating robust quantitative data to fill the existing knowledge gaps and to fully assess the therapeutic potential of this agent in the context of modern drug development standards.

References

- 1. [RESULTS OBTAINED WITH WIN-13146 (TECLOZINE) IN PATIENTS WITH THE CHRONIC FORM OF INTESTINAL AMEBIASIS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]

The Early Development of Teclozan: A Technical Overview for Researchers

An In-depth Examination of the Preclinical and Early Clinical Research into the Anti-Amoebic Agent Teclozan (WIN 13,146)

This compound, an anti-protozoal drug, emerged as a promising agent for the treatment of amoebiasis, a parasitic infection caused by Entamoeba histolytica. This technical guide provides a comprehensive overview of the early research and development of this compound, focusing on its synthesis, mechanism of action, and the preclinical and clinical studies that defined its initial profile. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts through diagrams.

Chemical Synthesis and Structure

This compound, chemically known as N,N'-bis(dichloroacetyl)-N,N'-bis(2-ethoxyethyl)-1,4-xylylenediamine, is a dichloroacetamide derivative. While detailed proprietary synthesis methods are often not fully disclosed in public literature, the general synthetic pathway for such compounds involves the reaction of a diamine with a dichloroacetylating agent. The structure of this compound is characterized by a central p-xylylene ring linked to two nitrogen atoms, each substituted with a 2-ethoxyethyl group and a dichloroacetyl group.

Mechanism of Action

Early investigations into this compound's mechanism of action pointed towards its interference with the metabolic processes of protozoa.[1] It is believed to disrupt the parasite's energy metabolism, although the precise molecular targets were not fully elucidated in the initial studies. One proposed mechanism involves the inhibition of essential enzyme systems within the protozoal cell, leading to a disruption in the synthesis of vital proteins and nucleic acids.[1] This interference with cellular metabolism ultimately results in the death of the protozoan.[1]

Another reported aspect of this compound's activity is its interference with phospholipid metabolism, which is crucial for membrane integrity and signaling in the parasite.

Below is a conceptual representation of the proposed mechanism of action:

Caption: Proposed mechanism of action of this compound.

Preclinical Research: In Vitro Anti-Amoebic Activity

Experimental Protocol: In Vitro Anti-Amoebic Susceptibility Testing (General Methodology)

A common method for determining the in vitro activity of a compound against E. histolytica is the microtiter plate assay.

-

Culturing of E. histolytica : Trophozoites of E. histolytica are cultured axenically in a suitable medium, such as TYI-S-33, at 37°C.

-

Drug Preparation : A stock solution of this compound is prepared, typically in dimethyl sulfoxide (DMSO), and then serially diluted to obtain a range of test concentrations.

-

Assay Setup : In a 96-well microtiter plate, a standardized number of E. histolytica trophozoites are added to each well containing the different concentrations of this compound. Control wells with the parasite and no drug, as well as wells with the drug but no parasites, are included.

-

Incubation : The plates are incubated under anaerobic or microaerophilic conditions at 37°C for a defined period, typically 48 to 72 hours.

-

Assessment of Viability : Parasite viability is assessed using various methods, such as:

-

Microscopic Examination : Counting the number of motile trophozoites.

-

Dye Exclusion : Using dyes like trypan blue, where viable cells exclude the dye.

-

Metabolic Assays : Employing colorimetric assays that measure the metabolic activity of the parasites, such as the reduction of tetrazolium salts (e.g., MTT or XTT).

-

-

Data Analysis : The results are used to determine the 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits the growth of the parasite by 50% compared to the control.

The following diagram illustrates a general workflow for in vitro anti-amoebic drug screening:

Caption: General workflow for in vitro anti-amoebic drug screening.

Early Clinical Development

Following promising preclinical results, this compound advanced to clinical trials for the treatment of intestinal amoebiasis in humans.

Clinical Efficacy

Early clinical studies, though limited in detailed published data, demonstrated the potential of this compound in treating amoebic infections. The table below summarizes the available quantitative data from these early trials.

| Study (Year) | Treatment Regimen | Number of Patients | Cure Rate (%) | Notes |

| Huggins (1970) | 1,500 mg total dose over 3 consecutive days | 51 | 76.47% (after first course) | Chronic intestinal amoebiasis |

| Huggins (1970) | Second course of treatment | 51 | 88.23% (after second course) | Chronic intestinal amoebiasis |

Pharmacokinetics